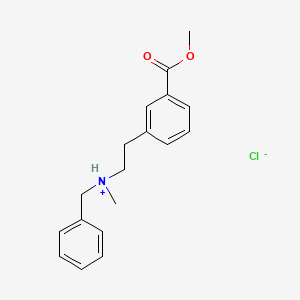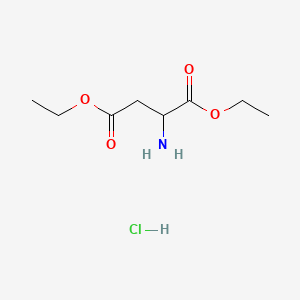![molecular formula C22H32N2O10 B7934685 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate is an intriguing organic compound. Its structure combines tert-butyl, methyl, and pyrrolidine units, making it a valuable entity in various chemical contexts. The presence of methoxy groups also enhances its reactivity, making it suitable for diverse synthetic and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate typically involves the protection of amino groups, selective alkylation, and subsequent introduction of functional groups. Careful control of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to achieve the desired configuration and purity.
Industrial Production Methods: Industrial production might leverage continuous flow chemistry techniques to enhance yield and efficiency. This includes high-throughput screening of reaction conditions, ensuring scalability, and minimizing waste generation. Reactors designed for high-pressure and high-temperature conditions can further optimize the synthesis process.
化学反应分析
Types of Reactions: 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate undergoes various reactions including:
Oxidation: Transforming methoxy groups to aldehydes or carboxylates.
Reduction: Hydrogenation of double bonds, if present.
Substitution: Nucleophilic substitution on the aromatic ring or at the pyrrolidine nitrogen.
Common Reagents and Conditions: Reagents such as palladium catalysts for hydrogenation, chromic acid for oxidation, and methylating agents for substitution are commonly employed. Reaction conditions vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed: Major products can include derivatives with altered functional groups, such as carboxylates from oxidation or secondary amines from reduction reactions.
科学研究应用
Chemistry: As a precursor in the synthesis of complex organic molecules, it serves as an intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to elucidate enzyme-substrate interactions, especially those involving amine and carboxylate functionalities.
Medicine: Potentially employed in drug development for targeting specific receptors or enzymes due to its unique structural attributes.
Industry: Its derivatives find use as specialty chemicals in polymers and advanced materials, offering functionalities for coatings, adhesives, and sealants.
作用机制
The compound exerts its effects through:
Molecular Targets: Interacting with enzymes and proteins, modifying their activity by binding to active sites or altering conformations.
Pathways Involved: It can participate in metabolic pathways involving amine and carboxylate metabolism, influencing biochemical cascades that regulate cellular processes.
相似化合物的比较
Similar Compounds: Other compounds like tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate or 2-methyl 4-(dimethoxybenzylamino)pyrrolidine dicarboxylate share structural similarities.
Uniqueness: What sets 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate apart is its combination of tert-butyl and methoxybenzyl groups, providing unique reactivity patterns and enhanced stability under various conditions.
Hope that hits the mark for what you needed. What’s next on the agenda?
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3,4-dimethoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C2H2O4/c1-20(2,3)28-19(24)22-12-14(10-15(22)18(23)27-6)21-11-13-7-8-16(25-4)17(9-13)26-5;3-1(4)2(5)6/h7-9,14-15,21H,10-12H2,1-6H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRJKIZJOYEGP-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B7934608.png)

![4-[(1R)-1-azaniumylethyl]benzoate](/img/structure/B7934633.png)


![[(2S)-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate](/img/structure/B7934652.png)




![2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B7934690.png)


![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7934711.png)
